methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate
Description
Methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate is a pyrrole-3-carboxylate derivative characterized by:
- A 3,4-dimethoxyphenyl ethyl substituent at position 1, contributing electron-donating methoxy groups.
- A 4-heptylphenyl methylidene group at position 4, introducing a long hydrophobic alkyl chain.
- A methyl ester at position 3, enhancing solubility in organic solvents.
Properties
IUPAC Name |
methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO5/c1-6-7-8-9-10-11-23-12-14-24(15-13-23)20-26-29(31(34)37-5)22(2)32(30(26)33)19-18-25-16-17-27(35-3)28(21-25)36-4/h12-17,20-21H,6-11,18-19H2,1-5H3/b26-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADAEBCNGWBFF-QOMWVZHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=C2C(=C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
Physicochemical Properties
- Lipophilicity : The 4-heptylphenyl group significantly increases logP compared to isopropyl or methoxy-substituted analogs, suggesting enhanced membrane permeability .
- Thermal Stability : Methyl esters (target compound) generally exhibit higher thermal stability than ethyl esters (e.g., ), as seen in differential melting points (e.g., 227–230°C for brominated analogs ).
- Solubility: The target compound’s long alkyl chain reduces aqueous solubility but improves compatibility with lipid-based formulations. In contrast, amino-substituted analogs (e.g., ) show moderate water solubility due to hydrogen bonding.
Q & A
Q. What are the recommended synthetic routes for this compound, and what experimental conditions optimize yield and purity?
The synthesis typically involves a multi-step process starting with condensation reactions between substituted benzaldehydes and pyrrolidine precursors. For example, the formation of the methylidene group (C=CH-) can be achieved via Knoevenagel condensation under reflux conditions using acetic acid as a catalyst . Subsequent alkylation of the pyrrolidine nitrogen with a 3,4-dimethoxyphenethyl group may require palladium-catalyzed cross-coupling or nucleophilic substitution, depending on precursor reactivity. Solvents such as dichloromethane or DMF are often employed, with temperature control (e.g., 0–60°C) critical to prevent decomposition of intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol are standard methods to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the Z-configuration of the methylidene group (δ 6.5–7.5 ppm for vinyl protons) and the substitution pattern of the pyrrolidine ring .
- X-ray Crystallography: Single-crystal studies resolve the three-dimensional conformation, including the planarity of the pyrrolidone ring and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .
Q. What are the key physicochemical properties relevant to handling and storage?
The compound is a crystalline solid with a melting point range of 180–185°C (decomposition observed above 200°C). It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability studies indicate sensitivity to prolonged light exposure, necessitating storage in amber vials at –20°C under inert atmosphere .
Advanced Research Questions
Q. How do computational methods like DFT elucidate electronic properties and reactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. For example, the electron-withdrawing carbonyl groups lower the LUMO energy, enhancing electrophilic reactivity at the methylidene position . Molecular electrostatic potential (MESP) maps further reveal nucleophilic regions (e.g., pyrrolidone oxygen) for targeted derivatization .
Q. What intermolecular interactions dominate the crystal packing, and how do they influence solid-state properties?
X-ray studies of analogous compounds show C–H···O hydrogen bonds between the pyrrolidone carbonyl and methoxy groups (bond length ~2.8 Å) . Additionally, van der Waals interactions between the heptyl chain and aromatic rings contribute to layered crystal packing, which may correlate with thermal stability and dissolution kinetics .
Q. What strategies address contradictions in biological activity data for structurally similar compounds?
Discrepancies in reported IC50 values (e.g., kinase inhibition assays) often arise from variations in assay conditions (e.g., ATP concentration, incubation time). Methodological standardization, such as using a uniform ATP concentration (10 μM) and controlled pH (7.4), reduces variability. Cross-validation with orthogonal assays (e.g., surface plasmon resonance) confirms binding affinity .
Methodological Considerations Table
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